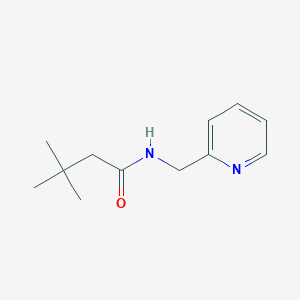

3,3-dimethyl-N-(2-pyridinylmethyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3,3-dimethyl-N-(2-pyridinylmethyl)butanamide is a chemical entity that has been studied for its various chemical properties and potential applications in synthetic chemistry. This compound belongs to a class of compounds characterized by specific functional groups, leading to unique chemical behaviors and reactivity patterns.

Synthesis Analysis

The synthesis of 3-oxo-N-(pyridin-2-yl)butanamide compounds, closely related to 3,3-dimethyl-N-(2-pyridinylmethyl)butanamide, typically involves reactions such as the reaction of diketene with aromatic primary amine or the reaction of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate. These methods are crucial for generating the core structure of the compound and allow for further derivatization (Fadda, Abdel‐Galil, & Elattar, 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 3,3-dimethyl-N-(2-pyridinylmethyl)butanamide has been explored through various spectroscopic methods. Conformational studies and minimum energy conformer structures have been identified using Density Functional Theory (DFT). These studies provide crucial information about the stability and electronic properties of the molecule (Aayisha et al., 2019).

Chemical Reactions and Properties

The reactivity and chemical properties of compounds like 3,3-dimethyl-N-(2-pyridinylmethyl)butanamide are significant in their synthetic applications. These properties are often characterized by their reactions with various reagents and under different conditions, which can lead to the formation of heterocyclic compounds and other derivatives (Wakabayashi et al., 2008).

Aplicaciones Científicas De Investigación

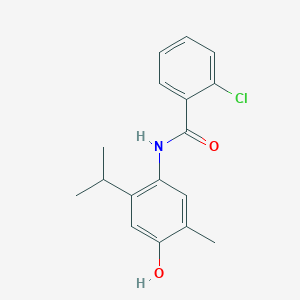

Novel Pyridine Derivatives as CB2 Agonists

A study focused on the modification of phenyl rings in cannabinoid receptor ligands by introducing a pyridine ring, leading to the discovery of a new series of CB2 ligands. One compound, identified as a potent and selective CB2 agonist, showed in vivo efficacy in a rat model of neuropathic pain after oral administration (Chu et al., 2009).

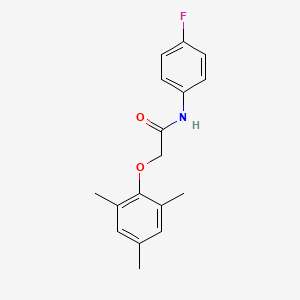

Chemistry of 3-Oxo-N-(pyridin-2-yl)butanamide

A review highlighted the synthesis methods, reactivity, and synthetic importance of 3-oxo-N-(pyridin-2-yl)butanamide compounds. These compounds serve as precursors for heterocyclic compounds, offering insights into their potential applications in developing new chemical entities (Fadda et al., 2015).

Complexation with Carboxylatopillar[5]arene

Research on 1,4-bis(pyridinium)butane derivatives and their interaction with carboxylatopillar[5]arene revealed significant findings on the binding behavior and association constants. This study illuminates the potential of using these compounds in molecular recognition and the design of novel supramolecular assemblies (Li et al., 2011).

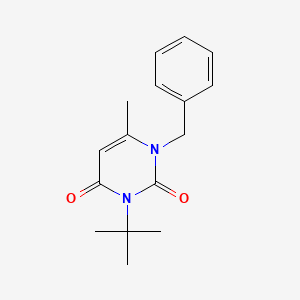

Heterocyclic Synthesis

Another research avenue explored the synthesis of new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives via reactions of 3-aminopyridine, showcasing the synthetic versatility of pyridine derivatives in creating biologically relevant heterocycles (Hafiz et al., 2011).

Chemical Standards in Ion Mobility Spectrometry

A study on positive ion mobility spectra for compounds including 2,4-dimethylpyridine provided insights into the use of these compounds as chemical standards in ion mobility spectrometry, highlighting their role in enhancing analytical methodologies (Eiceman et al., 2003).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-12(2,3)8-11(15)14-9-10-6-4-5-7-13-10/h4-7H,8-9H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWXQEWNOVIFPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCC1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)

![3-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5577706.png)

![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5577718.png)

![N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5577727.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B5577751.png)

![4-benzyl-5-butyl-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5577757.png)

![benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate](/img/structure/B5577773.png)

![[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)

![2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5577803.png)

![5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)